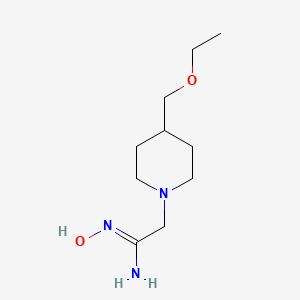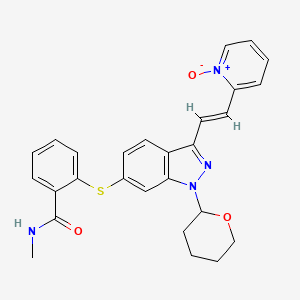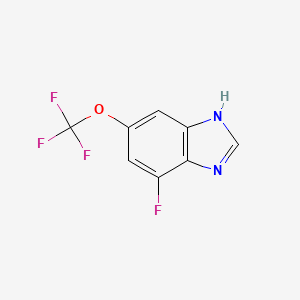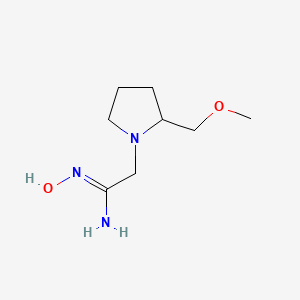
(Z)-N'-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide typically involves the reaction of a pyrrolidine derivative with an appropriate hydroxyimino precursor. One common method involves the use of (Z)-2-(methoxymethyl)pyrrolidine as a starting material, which is then reacted with a hydroxyimino compound under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require the presence of catalysts or reagents like sodium hydride or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-hydroxy-2-(2-(methyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(ethoxymethyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(propoxymethyl)pyrrolidin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N'-hydroxy-2-[2-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-13-6-7-3-2-4-11(7)5-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI Key |
KARMGRKAQZPIDP-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1CCCN1C/C(=N/O)/N |
Canonical SMILES |
COCC1CCCN1CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


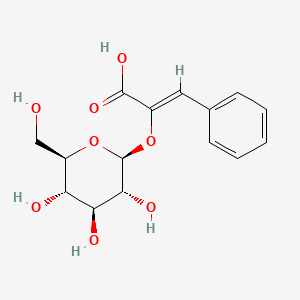
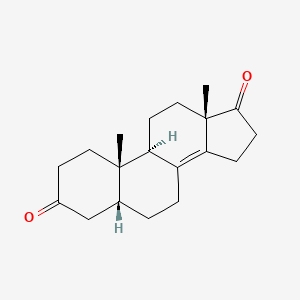
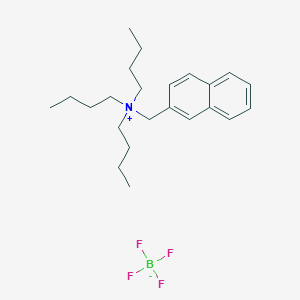

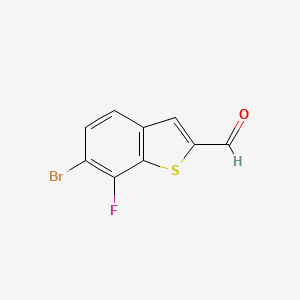
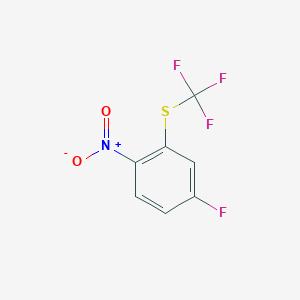
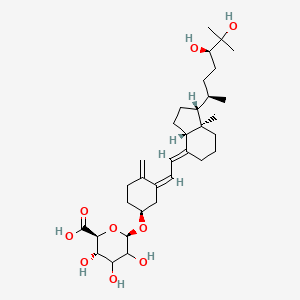
![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)


